molecular formula C11H12N2O3S2 B2554352 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 683237-31-2

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2554352
M. Wt: 284.35
InChI Key: OWRBPYBCHMRKHX-QXMHVHEDSA-N
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Description

“(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide” is also known as 3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine . It has a molecular formula of C9H10N2O2S2 and a molar mass of 242.32 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . Another study reported the synthesis of imines by refluxing corresponding aldehydes and amines in EtOH with PTSA .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic techniques .


Chemical Reactions Analysis

In a solvent-dependent study, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines . The reactions were performed at the same temperature, and purification was achieved by filtration .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.50±0.1 g/cm3 and a predicted boiling point of 453.0±51.0 °C .

Scientific Research Applications

Metabolic Stability in Drug Design

A study focused on the metabolic stability of PI3Kα/mTOR inhibitors highlighted the use of various 6,5-heterocycles, including benzothiazole derivatives, to improve drug stability. This research found that certain benzothiazole analogs displayed improved metabolic stability compared to their counterparts (Stec et al., 2011).

Antimicrobial Activity

Research involving 2-bromo-N-(phenylsulfonyl)acetamide derivatives, closely related to the queried compound, demonstrated significant antimicrobial properties. This study underscored the potential of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Antimalarial and COVID-19 Research

N-(phenylsulfonyl)acetamide derivatives have been investigated for their antimalarial activity and potential application against COVID-19. The study highlighted the efficacy of these compounds against various strains, along with their favorable ADMET properties (Fahim & Ismael, 2021).

Role in Enzyme Inhibition

A study on the enzyme inhibitory potential of sulfonamides, which share a structural similarity with the queried compound, revealed significant activity against α-glucosidase and acetylcholinesterase. These findings suggest potential applications in treating diseases related to these enzymes (Abbasi et al., 2019).

Photophysical Properties

Investigations into the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamides, which include the compound , have shown distinct hydrogen bond associations. These findings are important for understanding the molecular interactions and potential applications of these compounds in various fields (Balijapalli et al., 2017).

Future Directions

The future directions for this compound could involve further studies to understand the reaction mechanism and possibly other factors such as solvent effects . Additionally, the compound’s potential applications in various fields, such as medicinal chemistry, could be explored.

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c1-7(14)12-11-13(2)9-5-4-8(18(3,15)16)6-10(9)17-11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRBPYBCHMRKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

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